molecular formula C21H32O3 B13763490 11-beta-Hydroxypregnanedione

11-beta-Hydroxypregnanedione

Cat. No.: B13763490
M. Wt: 332.5 g/mol
InChI Key: XHCCPSKYYJBSAA-VNTVFECISA-N
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Description

11-beta-Hydroxypregnanedione is a naturally occurring steroid and a derivative of progesterone. It is known for its role in the biosynthesis of adrenal corticosteroids and is involved in various physiological processes. This compound is significant in the field of endocrinology due to its involvement in the regulation of glucocorticoid and mineralocorticoid activities.

Chemical Reactions Analysis

11-beta-Hydroxypregnanedione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-beta-Hydroxypregnanedione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.

    Biology: The compound is studied for its role in the regulation of glucocorticoid and mineralocorticoid activities.

    Medicine: It is investigated for its potential therapeutic applications in treating conditions related to adrenal insufficiency and other endocrine disorders.

    Industry: The compound is used in the production of pharmaceuticals and other steroid-based products

Mechanism of Action

The mechanism of action of 11-beta-Hydroxypregnanedione involves its interaction with the 11-beta-hydroxysteroid dehydrogenase enzyme system. This enzyme system regulates the conversion of inactive cortisone to active cortisol and vice versa. The compound acts as a substrate for the enzyme, influencing the levels of active glucocorticoids in the body. This regulation is crucial for maintaining homeostasis and responding to stress .

Comparison with Similar Compounds

11-beta-Hydroxypregnanedione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific role in the regulation of glucocorticoid and mineralocorticoid activities, making it a valuable compound in endocrinological research and therapeutic applications.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15+,16-,17+,18+,19-,20+,21-/m1/s1

InChI Key

XHCCPSKYYJBSAA-VNTVFECISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

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